molecular formula C14H20N2 B14386408 N'-(4-methylphenyl)cyclohexanecarboximidamide CAS No. 1342492-94-7

N'-(4-methylphenyl)cyclohexanecarboximidamide

Cat. No.: B14386408
CAS No.: 1342492-94-7
M. Wt: 216.32 g/mol
InChI Key: ABNVUUWQAMLFHZ-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)cyclohexanecarboximidamide is a chemical compound with the molecular formula C14H20N2 It is known for its unique structure, which includes a cyclohexane ring attached to a carboximidamide group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)cyclohexanecarboximidamide typically involves the reaction of 4-methylphenylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-(4-methylphenyl)cyclohexanecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-(4-methylphenyl)cyclohexanecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological agent.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N’-(4-methylphenyl)cyclohexanecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact mechanism may vary depending on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)cyclohexanecarboxamide: This compound has a similar structure but differs in the functional group attached to the cyclohexane ring.

    4-methylphenylcyclohexanecarboxylate: Another related compound with a different functional group.

    Cyclohexanecarboxamide: A simpler compound with a cyclohexane ring and a carboxamide group.

Uniqueness

N’-(4-methylphenyl)cyclohexanecarboximidamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

1342492-94-7

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N'-(4-methylphenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C14H20N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16)

InChI Key

ABNVUUWQAMLFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2CCCCC2)N

Origin of Product

United States

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